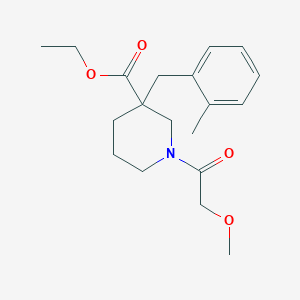![molecular formula C21H26N2O3S B4933366 N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been studied extensively for its mechanism of action and biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide inhibits the activity of PERK by binding to a specific site on the enzyme. This binding prevents the activation of PERK and subsequently inhibits the UPR pathway. This mechanism of action has been studied extensively in vitro and in vivo, and has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting potential applications in the treatment of this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PERK, making it a valuable tool for studying the UPR pathway. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in laboratory experiments. However, one limitation of this compound is that it is not a clinically approved drug, and therefore its potential therapeutic applications may be limited.
Direcciones Futuras
There are several future directions for research involving N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One potential area of study is the development of this compound analogs with improved potency and specificity for PERK inhibition. Additionally, further research is needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and diabetes. Finally, the use of this compound in combination with other compounds may have synergistic effects and could potentially improve its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves a multi-step process that includes the reaction of 4-ethylphenylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate compound, followed by reaction with 2-methylpiperidine and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used extensively in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of a specific enzyme called protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a role in the unfolded protein response (UPR) pathway. This pathway is involved in cellular stress responses and has been implicated in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-17-7-11-19(12-8-17)22-21(24)18-9-13-20(14-10-18)27(25,26)23-15-5-4-6-16(23)2/h7-14,16H,3-6,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJJFTGSVXFRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)
![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)


![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B4933377.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)

